molecular formula C11H14N4OS2 B6046236 N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide

Katalognummer B6046236
Molekulargewicht: 282.4 g/mol
InChI-Schlüssel: JNNGBIIGOMATJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide, also known as DTT-205, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a thiazole-based inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which has been implicated in the development of diabetes, obesity, and cancer. In

Wirkmechanismus

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide inhibits PTP1B by binding to the catalytic site of the enzyme. This prevents PTP1B from dephosphorylating insulin receptor substrate-1 (IRS-1), which is necessary for insulin signaling. By inhibiting PTP1B, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide increases insulin sensitivity and improves glucose tolerance. Additionally, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. Additionally, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. These effects are likely due to the inhibition of PTP1B, which is involved in insulin signaling and cancer cell growth.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide has several advantages for lab experiments. It is a specific inhibitor of PTP1B, which makes it useful for studying the role of PTP1B in various biological processes. Additionally, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide has been shown to be effective in animal models of diabetes, obesity, and cancer, which suggests that it may have therapeutic potential. However, there are also limitations to using N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide in lab experiments. It may have off-target effects on other enzymes, which could complicate data interpretation. Additionally, the mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide is not fully understood, which could limit its usefulness in certain experiments.

Zukünftige Richtungen

There are several future directions for research on N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide. One area of focus could be on improving the synthesis method to make it more efficient and scalable. Additionally, further studies are needed to fully understand the mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide and its potential off-target effects. Another area of focus could be on developing derivatives of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide with improved potency and selectivity. Finally, clinical trials are needed to determine the safety and efficacy of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide as a potential therapeutic agent for diabetes, obesity, and cancer.

Synthesemethoden

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide can be synthesized through a multi-step process involving the reaction of various starting materials. The first step involves the reaction of 2-bromo-4-methylpyrimidine with sodium thiomethoxide to form 2-(4-methyl-2-pyrimidinyl)thiol. This compound is then reacted with 2-chloroacetyl chloride to form N-2-(4-methyl-2-pyrimidinyl)thioacetyl chloride. The final step involves the reaction of N-2-(4-methyl-2-pyrimidinyl)thioacetyl chloride with 2-amino-4,5-dihydro-1,3-thiazole to form N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide.

Wissenschaftliche Forschungsanwendungen

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide has potential applications in the field of scientific research. As a PTP1B inhibitor, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. Additionally, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. These findings suggest that N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide may have therapeutic potential for the treatment of diabetes, obesity, and cancer.

Eigenschaften

IUPAC Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-methylpyrimidin-2-yl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4OS2/c1-7-3-4-12-11(14-7)18-8(2)9(16)15-10-13-5-6-17-10/h3-4,8H,5-6H2,1-2H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNGBIIGOMATJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SC(C)C(=O)NC2=NCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(4-methylpyrimidin-2-yl)sulfanylpropanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.